Desbutal

amphetamine potency locomotor activity dopamine

Desbutal is a discontinued, fixed-dose combination product manufactured by Abbott Laboratories, comprising methamphetamine hydrochloride (5 mg) as a central nervous system stimulant and pentobarbital sodium (30 mg) as a barbiturate sedative–hypnotic in a single, scored biphasic tablet. Marketed from the 1950s through the 1970s for depression, obesity, narcolepsy, parkinsonism, and alcoholism, Desbutal represents a now-obsolete therapeutic class of stimulant–depressant admixtures that also includes Dexamyl (dextroamphetamine–amobarbital) and Eskatrol (dextroamphetamine–prochlorperazine).

Molecular Formula C21H34ClN3O3
Molecular Weight 412.0 g/mol
CAS No. 8028-71-5
Cat. No. B15387535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesbutal
CAS8028-71-5
Molecular FormulaC21H34ClN3O3
Molecular Weight412.0 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CC(CC1=CC=CC=C1)NC.Cl
InChIInChI=1S/C11H18N2O3.C10H15N.ClH/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-9(11-2)8-10-6-4-3-5-7-10;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-7,9,11H,8H2,1-2H3;1H
InChIKeyOVVVDQPFLUEXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desbutal (CAS 8028-71-5): Fixed-Dose Stimulant–Barbiturate Combination Reference Standard for Historical Neuropsychiatric Research


Desbutal is a discontinued, fixed-dose combination product manufactured by Abbott Laboratories, comprising methamphetamine hydrochloride (5 mg) as a central nervous system stimulant and pentobarbital sodium (30 mg) as a barbiturate sedative–hypnotic in a single, scored biphasic tablet [1]. Marketed from the 1950s through the 1970s for depression, obesity, narcolepsy, parkinsonism, and alcoholism, Desbutal represents a now-obsolete therapeutic class of stimulant–depressant admixtures that also includes Dexamyl (dextroamphetamine–amobarbital) and Eskatrol (dextroamphetamine–prochlorperazine) [1]. Despite its withdrawal due to high abuse potential, Desbutal remains a reference standard for pharmacological studies of amphetamine–barbiturate interactions and for forensic toxicology method development requiring authentic stimulant–barbiturate combination samples [1].

Why Generic Substitution with Other Stimulant–Barbiturate Combinations Fails to Replicate Desbutal’s Pharmacological Profile


Although multiple fixed-dose amphetamine–barbiturate combinations were marketed during the mid-20th century, they cannot be treated as interchangeable because each employed distinct active pharmaceutical ingredients with differing receptor potencies, intrinsic half-lives, and release kinetics [1][2]. Desbutal’s specific pairing of methamphetamine (a more potent, longer-acting dopamine-releasing agent than dextroamphetamine) with pentobarbital (a shorter-acting, higher-potency GABAergic than amobarbital) produces a unique temporal profile of stimulation and sedation that is not reproduced by Dexamyl or Eskatrol [1][2]. Furthermore, Desbutal’s biphasic tablet technology—immediate-release pentobarbital combined with sustained-release methamphetamine (Desoxyn Gradumet)—introduces a formulation-level pharmacokinetic control absent from single-phase combination tablets [1]. These compound-specific and formulation-specific features render simple substitution scientifically invalid.

Quantitative Evidence Differentiating Desbutal from Closest Historical Analogs (Dexamyl, Eskatrol)


Methamphetamine in Desbutal Exhibits ~8-Fold Higher Behavioral Potency Than Dextroamphetamine in Dexamyl

Desbutal uses methamphetamine as its stimulant component, whereas Dexamyl and Eskatrol employ dextroamphetamine [1]. In a direct comparative study in male Wistar rats, methamphetamine at 0.25 mg/kg (i.p.) produced an increase in locomotor activity statistically equivalent to that induced by dextroamphetamine at 2 mg/kg (i.p.), indicating an approximate 8-fold greater behavioral potency of methamphetamine relative to dextroamphetamine in open-field testing [2]. This potency differential was consistent across both acute and chronic (14-day) administration protocols [2].

amphetamine potency locomotor activity dopamine rat model

Pentobarbital in Desbutal Has ~3-Fold Higher GABA-A Receptor Affinity Than Amobarbital in Dexamyl

Desbutal incorporates pentobarbital as its sedative component, while Dexamyl uses amobarbital [1]. Published competitive binding data demonstrate that pentobarbital binds to the GABA-A receptor with a Ki of 338 ± 28 μM, compared to 1017 ± 58 μM for amobarbital, reflecting an approximately 3-fold higher receptor affinity for pentobarbital [2]. The rank order of barbiturate potency at augmenting benzodiazepine receptor binding confirms secobarbital > pentobarbital > amobarbital [2].

barbiturate potency GABA-A receptor Ki sedative-hypnotic

Biphasic Tablet Design of Desbutal Enables Differential Release Kinetics Absent from Single-Phase Dexamyl Tablets

Desbutal was manufactured as a round, scored biphasic tablet with the pentobarbital and methamphetamine components physically separated into a yellow immediate-release half and a blue sustained-release (Desoxyn Gradumet) half [1]. This design allowed independent control of dissolution rates: rapid pentobarbital release for prompt sedation followed by prolonged methamphetamine release for sustained anorectic/antidepressant effect [1]. By contrast, Dexamyl and Eskatrol were formulated as conventional single-phase tablets or capsules providing simultaneous release of both actives [2]. The biphasic architecture thus enabled a temporally offset pharmacokinetic profile unobtainable with homogenous combination products.

biphasic formulation immediate-release sustained-release pharmacokinetic control

Desbutal’s Fixed 1:6 Stimulant-to-Barbiturate Mass Ratio Contrasts with Dexamyl’s Ratios and Permits Multi-Dose Titration

Desbutal was supplied in three standardized dosage strengths—5/30 mg, 10/60 mg, and 15/90 mg methamphetamine/pentobarbital—maintaining a constant 1:6 mass ratio [1]. Dexamyl was available in multiple ratios (e.g., 5 mg dextroamphetamine/32 mg amobarbital, a ~1:6.4 ratio, and other formulations) but lacked the sustained-release component and offered fewer titration increments for the stimulant fraction [2]. The availability of three evenly spaced Desbutal dose strengths at a fixed ratio enables within-class dose–response comparisons while preserving the balanced pharmacodynamic interaction specific to the methamphetamine–pentobarbital pairing, whereas Dexamyl’s varied ratios introduce confounding when comparing across studies.

fixed-dose combination dose ratio titration anorectic

Recommended Research and Forensic Applications for Desbutal (8028-71-5) Based on Quantitative Differentiation Evidence


Pharmacological Studies of Amphetamine–Barbiturate Synergism Requiring Potent, Fixed-Ratio Dual-Agent Stimulation

For investigations into the mutual potentiation of dopaminergic stimulation and GABAergic sedation, Desbutal provides a methamphetamine–pentobarbital pairing that is approximately 8-fold more potent on the stimulant axis and 3-fold more potent on the sedative axis than the dextroamphetamine–amobarbital pairing in Dexamyl [2][3]. This higher potency profile is advantageous for experiments where lower total drug mass is desired while maintaining robust dual pharmacology, such as microdialysis studies of nucleus accumbens dopamine release under concurrent barbiturate modulation.

Forensic Toxicology Method Development and Reference Standard Procurement for Stimulant–Barbiturate Combination Analysis

Desbutal serves as an authentic, historically validated reference material for developing and validating GC–MS or LC–MS/MS methods that must simultaneously quantify methamphetamine and pentobarbital in biological matrices [1]. Its defined 5 mg methamphetamine/30 mg pentobarbital composition provides a known mass ratio for calibrating extraction recovery and ionization efficiency, which is not achievable with ad hoc laboratory mixtures. Forensic laboratories requiring reference samples of a genuine pharmaceutical stimulant–barbiturate combination for courtroom defensibility should prioritize Desbutal over self-prepared mixtures.

Pharmaceutical Formulation Research on Biphasic Release Technologies for Dual-Agent Psychotropic Delivery

Desbutal’s biphasic tablet design—immediate-release pentobarbital coupled with sustained-release methamphetamine (Desoxyn Gradumet)—offers a historical precedent for controlled temporal sequencing of a sedative and a stimulant from a single oral dosage form [1]. Pharmaceutical scientists developing modern dual-agent psychotropic formulations (e.g., combining a fast-onset anxiolytic with a sustained-release cognitive enhancer) can reference Desbutal’s design as an early proof-of-concept for partition-based differential release kinetics, informing current abuse-deterrent or chronotherapeutic formulation strategies.

Historical Comparator in Systematic Reviews of Anorectic Combination Pharmacotherapy Efficacy

Systematic reviewers and meta-analysts evaluating the efficacy of mid-20th-century anorectic combination drugs require granular, agent-specific data to differentiate outcomes. Desbutal’s fixed 1:6 stimulant-to-barbiturate ratio across three dosage strengths enables dose-stratified comparisons when analyzing archival clinical data on weight loss outcomes [1][4]. This contrasts with Dexamyl’s variable ratios, which introduce pharmacodynamic inconsistency across studies and complicate pooled analyses of amphetamine–barbiturate anorectic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desbutal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.